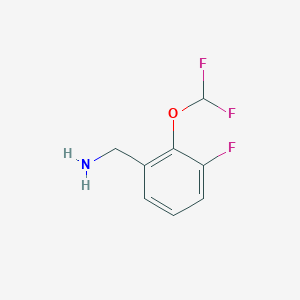
(2-(Difluoromethoxy)-3-fluorophenyl)methanamine
Übersicht
Beschreibung
(2-(Difluoromethoxy)-3-fluorophenyl)methanamine is a useful research compound. Its molecular formula is C8H8F3NO and its molecular weight is 191.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2-(Difluoromethoxy)-3-fluorophenyl)methanamine, a fluorinated aromatic amine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of difluoromethoxy and fluorophenyl groups, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C9H10F3N O, with a molecular weight of approximately 201.18 g/mol. Its structural features include:
- Difluoromethoxy group : Enhances lipophilicity and metabolic stability.
- Fluorophenyl moiety : Contributes to the compound's interaction with biological targets.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including histone deacetylases (HDACs) and topoisomerase II (topoII). In particular, derivatives with fluorinated substituents have demonstrated improved inhibitory effects compared to their non-fluorinated counterparts .
- Anticancer Activity : Studies have highlighted its antiproliferative effects against cancer cell lines such as DU145, HeLa, and A549. The compound's activity was measured with an IC50 value ranging from 7.3 to 11.4 μM, indicating moderate potency .
Structure-Activity Relationships (SAR)
Fluorination plays a crucial role in enhancing the biological activity of aromatic amines. The following trends have been observed:
- Increased Potency : The introduction of fluorine atoms at specific positions on the phenyl ring significantly increases the compound's potency against cancer cell lines. For instance, a trifluoromethoxy group in the para position has been linked to enhanced enzyme inhibition .
- Lipophilicity : Fluorinated compounds tend to exhibit increased lipophilicity, which can facilitate better membrane permeability and bioavailability .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Activity :
- HDAC Inhibition :
Comparative Analysis
The following table summarizes the biological activities and relevant IC50 values for selected compounds related to this compound:
| Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | TopoII | 7.3 | Moderate potency against DU145 cells |
| Trifluoromethyl derivative | HDAC1-3 | 0.88 | Higher potency compared to non-fluorinated analogs |
| Non-fluorinated analog | HDAC1-3 | >10 | Significantly less active |
Eigenschaften
IUPAC Name |
[2-(difluoromethoxy)-3-fluorophenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-6-3-1-2-5(4-12)7(6)13-8(10)11/h1-3,8H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOXMGCLFIDKNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















